Methyl 2-aminohexanoate
Overview
Description
Methyl 2-aminohexanoate is an organic compound with the chemical formula C7H15NO2 It is a derivative of hexanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of hexanoic acid with formyl chloride to form tert-butyl hexanoic acid formyl chloride, which is then reacted with hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is typically achieved through distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Methyl 2-aminohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-aminohexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid, which can participate in metabolic pathways and enzyme-catalyzed reactions .
Comparison with Similar Compounds
Methyl 2-aminohexanoate can be compared with other similar compounds such as:
Methyl 6-aminohexanoate: Another ester derivative of hexanoic acid with an amino group on the sixth carbon atom.
Ethyl 2-aminohexanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-aminopentanoate: A shorter chain analog with one less carbon atom in the backbone.
Uniqueness
This compound is unique due to its specific placement of the amino group on the second carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
IUPAC Name |
methyl 2-aminohexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZNFYXAPXOARC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.